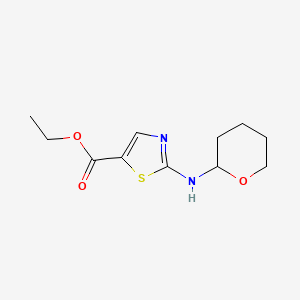
ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate (CAS No. 1029088-17-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, presenting data from various studies to elucidate its biological significance.
- Molecular Formula : C11H16N2O3S
- Molecular Weight : 256.32 g/mol
- IUPAC Name : Ethyl 2-(oxan-2-ylamino)-1,3-thiazole-5-carboxylate
- Purity : Typically 95% .
Synthesis
The synthesis of this compound involves various organic reactions that can be optimized for yield and purity. The compound can be synthesized through a multi-step process involving the formation of thiazole rings and subsequent functionalization .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant inhibitory effects against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.25 μg/mL |
| Staphylococcus aureus | 0.12 μg/mL |
| Bacillus subtilis | 0.20 μg/mL |
These results indicate that the compound possesses potent antibacterial activity, surpassing some conventional antibiotics .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human glioblastoma U251 | 15 ± 3 |
| Human melanoma WM793 | 20 ± 4 |
The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring enhance cytotoxicity, particularly when electron-withdrawing groups are present .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of DNA Topoisomerases : The compound selectively inhibits bacterial topoisomerases without affecting human enzymes, suggesting a targeted mechanism against bacterial cells .
- Antioxidant Properties : Studies have shown that this compound exhibits significant antioxidant activity through DPPH and hydroxyl radical scavenging assays, which may contribute to its overall therapeutic potential .
Case Studies
A notable study involving a series of thiazole derivatives highlighted the effectiveness of this compound in combination therapies for multidrug-resistant infections. The study reported enhanced efficacy when used alongside traditional antibiotics, indicating potential for clinical applications in treating resistant bacterial strains .
Properties
IUPAC Name |
ethyl 2-(oxan-2-ylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-2-15-10(14)8-7-12-11(17-8)13-9-5-3-4-6-16-9/h7,9H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIHRJYTSPPSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656480 | |
| Record name | Ethyl 2-[(oxan-2-yl)amino]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029088-17-2 | |
| Record name | Ethyl 2-[(oxan-2-yl)amino]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














